

# A Comparative Guide to the Long-Term Stability of Bis-PCBM and PCBM

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## Compound of Interest

Compound Name: Bis-PCBM

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In the landscape of electron acceptor materials for organic and perovskite solar cells, phenyl-C61-butyric acid methyl ester (PCBM) has long been a benchmark. However, its bis-adduct, **Bis-PCBM**, has emerged as a viable alternative, offering tunable electronic properties that can enhance device performance, particularly the open-circuit voltage. This guide provides a detailed comparison of the long-term stability and degradation pathways of **Bis-PCBM** versus PCBM, supported by experimental data to aid researchers in material selection and device design.

## Executive Summary

**Bis-PCBM** presents a trade-off between potentially higher device efficiency and altered stability characteristics when compared to PCBM. While isolated **Bis-PCBM** isomers can exhibit thermal stability comparable to PCBM, the commonly used mixture of isomers shows a lower decomposition temperature. The higher LUMO energy level of **Bis-PCBM**, advantageous for achieving higher open-circuit voltages, is correlated with accelerated photodegradation in the presence of oxygen. However, the amorphous nature of **Bis-PCBM** can be beneficial for morphological stability in polymer blends. The choice between PCBM and **Bis-PCBM** will therefore depend on the specific application, the operational environment, and the other materials used in the solar cell stack.

## Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data on the thermal, electronic, and device stability properties of PCBM and **Bis-PCBM**.

Table 1: Thermal and Electronic Properties

Property	PCBM	Bis-PCBM (Isomer Mixture)	Isolated Bis- PCBM Isomers	Source
Decomposition Temperature (TGA)	~395 °C	~340 °C	~390 °C	<a href="#">[1]</a> <a href="#">[2]</a>
First Weight Loss Temperature	~245 °C (1% loss)	~110 °C (3% loss)	~110 °C (3% loss)	<a href="#">[1]</a> <a href="#">[2]</a>
Thermal Transitions (DSC)	Crystallization at 249 °C, Melting at 285 °C	Amorphous, Glass transition ~160 °C	Some isomers amorphous, others show thermal events	<a href="#">[1]</a> <a href="#">[3]</a>
LUMO Energy Level	Deeper	Up to 170 meV shallower than PCBM	Up to 170 meV shallower than PCBM	<a href="#">[1]</a> <a href="#">[2]</a>
Electron Mobility	~1.6 x 10 <sup>-1</sup> cm <sup>2</sup> /(V s)	Lower than PCBM	Up to 4.5 x 10 <sup>-2</sup> cm <sup>2</sup> /(V s)	<a href="#">[1]</a>

Table 2: Device Performance and Stability

Parameter	PCBM-based Device	Bis-PCBM-based Device	Conditions	Source
Power Conversion Efficiency (PCE) Loss (Aerobic)	Lower degradation rate	Higher degradation rate, correlated with higher LUMO	Continuous simulated full-spectrum sunlight in air	[4][5][6]
PCE Loss (Anaerobic)	More stable than most Bis-PCBM isomers	Degradation correlated with molecular structure (dimerization)	Continuous illumination in N <sub>2</sub> atmosphere	
Perovskite Solar Cell Stability	PCE drop of >10% after 44d at 65°C	PCE drop of <10% after 44d at 65°C (with $\alpha$ -bis-PCBM)	Unsealed devices in ambient air (40% RH)	[7]

## Experimental Protocols

The data presented above is derived from a variety of experimental techniques designed to probe the stability of these materials. Below are detailed methodologies for key experiments.

### Thermogravimetric Analysis (TGA)

- Objective: To determine the thermal stability and decomposition temperature of the material.
- Methodology:
  - A small sample (typically 5-10 mg) of the material (PCBM, **Bis-PCBM** mixture, or isolated isomer) is placed in a TGA crucible.
  - The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
  - The weight of the sample is continuously monitored as a function of temperature.

- The decomposition temperature is identified as the temperature at which significant weight loss begins.

## Differential Scanning Calorimetry (DSC)

- Objective: To identify thermal transitions such as glass transitions, crystallization, and melting points.
- Methodology:
  - A small, known weight of the sample is sealed in an aluminum pan. An empty, sealed pan is used as a reference.
  - The sample and reference pans are heated and cooled at a controlled rate (e.g., 10 °C/min) in a DSC instrument.
  - The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
  - Endothermic and exothermic peaks in the heat flow signal indicate phase transitions. For amorphous materials like the **Bis-PCBM** mixture, a step-like change in the baseline indicates the glass transition temperature.[1][3]

## Photodegradation Studies

- Objective: To evaluate the stability of the materials and devices under illumination.
- Methodology:
  - Thin films of the material blends (e.g., with a donor polymer like PCDTBT) or complete solar cell devices are prepared.
  - The samples are exposed to continuous illumination from a solar simulator (e.g., AM 1.5G, 100 mW/cm<sup>2</sup>) for an extended period.
  - The degradation is monitored by periodically measuring changes in:
    - UV-Vis Absorption Spectroscopy: To observe photobleaching of the active layer.[6]

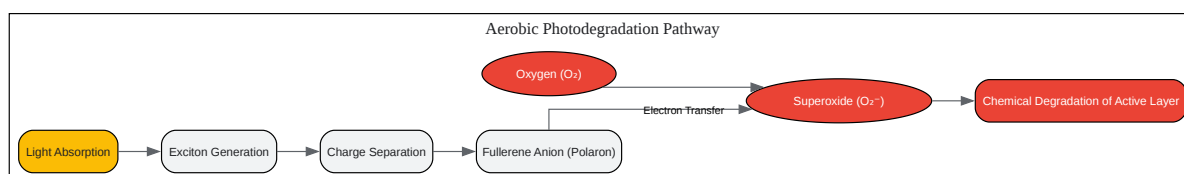
- Device Performance: By measuring the current-voltage (J-V) characteristics to track changes in power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).[6]
- These studies are conducted under both aerobic (in ambient air) and anaerobic (in a nitrogen-filled glovebox) conditions to differentiate between photo-oxidative and other degradation mechanisms.[4][5][6]

## Degradation Pathways and Stability Mechanisms

The long-term stability of PCBM and **Bis-PCBM** is governed by their intrinsic chemical and physical properties, which dictate their response to environmental stressors like heat, light, and oxygen.

### Aerobic Degradation: The Role of LUMO Energy

In the presence of air, photodegradation is a major concern. For fullerene-based acceptors, a key mechanism is the formation of superoxide by the photogenerated polaron on the fullerene. [4][5] The higher-lying Lowest Unoccupied Molecular Orbital (LUMO) of **Bis-PCBM**, while beneficial for achieving a higher Voc, facilitates this process, leading to a faster degradation rate compared to PCBM.[2][6] The degradation rate in air is positively correlated with the LUMO energy of the **Bis-PCBM** isomer.[4][5]



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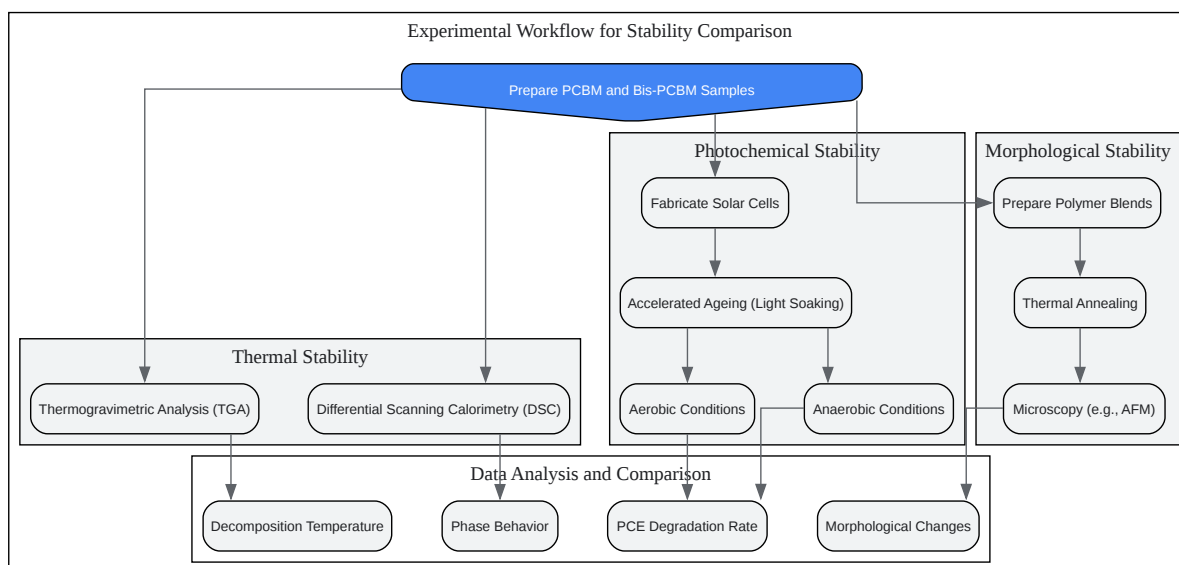
*Aerobic degradation pathway involving superoxide formation.*

## Anaerobic Degradation: Fullerene Dimerization

In an inert atmosphere, a dominant degradation mechanism is the photo-induced dimerization of the fullerene cages.[5][6] This process alters the electronic structure and morphology of the active layer, leading to performance loss. The rate of this degradation pathway is correlated with the molecular structure of the fullerene derivative. For **Bis-PCBM**, the specific isomer and its ability to pack closely influences the likelihood of dimerization.[6] Interestingly, the mixture of **Bis-PCBM** isomers can show improved stability under anaerobic conditions compared to some pure isomers, as the structural disorder may hinder the ordered packing required for dimerization.[6]

## Morphological Stability

The morphology of the donor-acceptor blend is critical for device performance and stability. PCBM is a crystalline material, and its tendency to aggregate and crystallize over time, especially under thermal stress, can lead to large-scale phase separation and device failure.[3][8] In contrast, the **Bis-PCBM** isomer mixture is amorphous.[1][3] This amorphous nature can inhibit the crystallization of PCBM when used as an additive, leading to a more stable morphology in polymer blends.[3]



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*Workflow for comparing the stability of **Bis-PCBM** and PCBM.*

## Conclusion

The decision to use **Bis-PCBM** over PCBM requires careful consideration of the intended application and operating conditions. While **Bis-PCBM** can offer a pathway to higher open-circuit voltages, its increased susceptibility to photo-oxidative degradation due to its higher LUMO level must be addressed, potentially through advanced encapsulation techniques. The amorphous nature of the **Bis-PCBM** isomer mixture can be leveraged to improve the morphological stability of bulk heterojunction blends. For applications where anaerobic stability is paramount, the specific isomeric composition of **Bis-PCBM** plays a crucial role in mitigating

degradation via fullerene dimerization. Ultimately, the continued development of pure, isolated **Bis-PCBM** isomers may unlock further improvements in both performance and stability, offering a more tailored approach to designing next-generation organic and perovskite solar cells.

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